molecular formula C9H19N3O3 B097052 L-lysyl-L-alanine CAS No. 17043-71-9

L-lysyl-L-alanine

Cat. No. B097052
CAS RN: 17043-71-9
M. Wt: 217.27 g/mol
InChI Key: QOOWRKBDDXQRHC-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“L-lysyl-L-alanine” is a dipeptide formed by the condensation of L-lysine and L-alanine . L-lysine is an essential amino acid that is a precursor to many proteins . It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . L-alanine, also known as α-alanine or simply alanine, is a fundamental amino acid that plays a crucial role in various biological processes .


Synthesis Analysis

In industry, L-alanine is biosynthesized using fermentation methods or catalyzed from L-aspartic acid by aspartate β-decarboxylase (ASD). A triple-enzyme system was developed to biosynthesize L-alanine from cis-butenedioic anhydride, which was cost-efficient and could overcome the shortcomings of fermentation .


Molecular Structure Analysis

The molecular formula of L-lysyl-L-alanine is C12H24N4O4 . The molecular weight is 288.34 g/mol . The detailed computational investigation of the canine lysyl oxidase protein was analyzed in silico with respect to its physicochemical properties, secondary and tertiary structure predictions, and functional analysis .


Chemical Reactions Analysis

The process of protein crosslinking comprises the chemical, enzymatic, or chemoenzymatic formation of new covalent bonds between polypeptides. Transferases, hydrolases, and oxidoreductases can be employed as catalysts for the synthesis of crosslinked proteins . A free-energy profile analysis revealed that the energy barrier for the L-alanine reaction was 9 kcal/mol lower than that of the D-alanine reaction .

Scientific Research Applications

Biotechnological Production

L-lysyl-L-alanine plays a significant role in biotechnological applications. For instance, in a study focusing on L-Alanine production via microbial fermentation, a thermo-regulated genetic switch was designed for efficient L-alanine production. This switch dynamically controlled the expression of L-alanine dehydrogenase from Geobacillus stearothermophilus, leading to significant improvements in L-alanine yield (Zhou et al., 2015).

Enzymatic Activity and Kinetics

L-lysyl-L-alanine is closely associated with the study of enzyme kinetics and activities. Research on Lysine 2,3-aminomutase (LAM), which catalyzes the interconversion of L-lysine and L-β-lysine, a component of antibiotics, demonstrated that L-alanine reacts as a substrate for LAM, albeit at a significantly lower rate compared to L-lysine (Ruzicka & Frey, 2010).

Structural Studies

L-lysyl-L-alanine is also critical in structural biology studies. For example, the crystal structure of alanine racemase bound with reaction intermediate analogs, including L-alanine, has been determined, providing insights into the enzyme's catalytic mechanism (Watanabe et al., 2002).

Peptide Structure Analysis

The tripeptide L-lysyl-L-lysyl-L-lysine's structure in water has been extensively studied using spectroscopic methods. These studies have implications for understanding the intrinsic structural propensities of amino acids in proteins (Eker et al., 2002).

Amino Acid Misacylation Studies

Research on amino acid misacylation, particularly involving lysyl-tRNA synthetase, has shown that it can catalyze the aminoacylation of tRNALys with alanine, among other amino acids. This study contributes to understanding the enzyme's specificity and editing mechanisms (Jakubowski, 1999).

Conformational Properties

The conformational properties of poly-L-alanine in aqueous solutions have been examined to investigate hydrophobic interactions' influence on the helix-random coil transition. These studies are crucial for understanding peptide behavior in different environments (Ingwall et al., 1968).

Lysine Production Improvement

Efforts to improve L-lysine yield using Corynebacterium glutamicum have been noted, with research showing that modulation of dihydrodipicolinate synthase activity can increase lysine accumulation. This has implications for industrial amino acid production (Eggeling et al., 1998).

Safety And Hazards

The safety data sheet for L-lysyl-L-alanine suggests using personal protective equipment, avoiding breathing vapors, mist or gas, and ensuring adequate ventilation .

Future Directions

Evonik has developed a reliable solution to address the solubility and performance challenges of L-Cysteine based on its dipeptide platform. By coupling two molecules of L-Alanine to a molecule of L-Cystine, cQrex® AC (N,N’-di-L-Alanyl-L-Cystine) was created . Future studies should show if bacteria employ ac(et)yl-L-lysine reader domains, either BRDs or YEATS-domains or unrelated domains, for recruitment of proteins by post-translational lysine ac(et)ylation .

properties

IUPAC Name

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOWRKBDDXQRHC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426662
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-lysyl-L-alanine

CAS RN

17043-71-9
Record name CHEBI:61872
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lysylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028944
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-lysyl-L-alanine
Reactant of Route 2
Reactant of Route 2
L-lysyl-L-alanine
Reactant of Route 3
Reactant of Route 3
L-lysyl-L-alanine
Reactant of Route 4
Reactant of Route 4
L-lysyl-L-alanine
Reactant of Route 5
Reactant of Route 5
L-lysyl-L-alanine
Reactant of Route 6
Reactant of Route 6
L-lysyl-L-alanine

Citations

For This Compound
128
Citations
F Eker, X Cao, L Nafie, Q Huang… - The Journal of …, 2003 - ACS Publications
We have measured the band profile of amide I in the infrared, isotropic, and anisotropic Raman spectra of cationic l-alanyl-d-alanyl-l-alanine, l-lysyl-l-alanine-l-alanine, and l-seryl-l-…
Number of citations: 104 pubs.acs.org
PG Katsoyannis, K Suzuki - Journal of the American Chemical …, 1962 - ACS Publications
… prolyl - Ne tosyl - L lysyl - lalanine methyl ester (II) in a yield … Ne-tosyl-L-lysyl-L-alanine, However, when the protected … -Lprolyl-Nc-tosyl-L-lysyl-L-alanine methyl ester and coupling of the …
Number of citations: 13 pubs.acs.org
PG Katsoyannis, K Suzuki - Journal of the American Chemical …, 1963 - ACS Publications
… -N'-tosyl-L-lysyl-L-alanine methyl ester dihydrochloride andthe fully protected decapeptide … L-prolyl-N'-tosyl-L-lysyl-L-alanine methyl ester have been synthesized and their chemical and …
Number of citations: 8 pubs.acs.org
E Adams, KL Mukherjee, HC Dunathan - Archives of Biochemistry and …, 1974 - Elsevier
… of dicarbobenzoxy-L-lysyl-L-alanine ethyl ester (mp 119OC) via the azide, saponification … this to yield dicarbobenzoxy-L-lysyl-L-alanine … t-aminocaproyl-L-alanine, and L-lysyl-L-alanine, …
Number of citations: 38 www.sciencedirect.com
Y Takamura, T Yamada, A Kimoto… - Microbes and …, 2004 - jstage.jst.go.jp
… Inhibitory activities decreased in the order of L-lysine>tri-L-lysine>di-L-lysine>a-poly-L-lysine>L-lysyl-L-histidine>L-lysyl-L-alanine. The addition of 50 mM of L-lysine to growing cells of …
Number of citations: 35 www.jstage.jst.go.jp
DF Welch, DA Pickett, LN Slater… - Journal of Clinical …, 1992 - Am Soc Microbiol
… henselae could be distinguished from Rochalimaea vinsonii by L-arginyl-L-arginine and L-lysyl-L-alanine peptidases, but not all strains could be distinguished from R. quintana on the …
Number of citations: 462 journals.asm.org
GA Olah - Journal of the American Chemical Society, 1964 - ACS Publications
… -L-tyrosyl-L-threonyl-l-prolyl-'-tosyl-L-lysyl-L-alanine methyl ester (XIV), mp 256-259;[a] 27D—… -l-tyrosyl-L-threonyl-L-prolyl-N'-tosyl-L-lysyl-L-alanine hy-drobromide (XV),[a] 27d—24.4 (c …
Number of citations: 71 pubs.acs.org
PG Katsoyannis, M Tilak - Journal of the American Chemical …, 1963 - ACS Publications
… -tyrosyl-Lleucyl-L-valyl-S-benzyl-L-cysteinylglycyl-7-benzyl-L-glutamyl-N“ - tosyl-L-arginylglycyl-L-phenylalanyl - L - phenylalanyl-L-tyrosyl-L-threonyl-L-prolyl-Ne-tosyl-L-lysyl-L-alanine …
Number of citations: 11 pubs.acs.org
MR de Moreno, JF Smith, RV Smith - Journal of pharmaceutical sciences, 1986 - Elsevier
A relatively high complexation affinity has been found for coomassie blue G-250 and the following amino acids: arginine; tyrosine; lysine; and histidine. A linear relationship was …
Number of citations: 82 www.sciencedirect.com
T Akiyama, S Harada, F Kojima, N Kinoshita… - The Journal of …, 1998 - jstage.jst.go.jp
… Dipeptidyl peptidase II (DPP-II, EC 3.4.14.2), a serine proteinase classified by the the preferential cleavage of L-lysyl-L-alanine, has been identified in the lysosomal fractions of the …
Number of citations: 8 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.